molecular formula C12H10N4O6 B12281720 DNP maleimide

DNP maleimide

Cat. No.: B12281720
M. Wt: 306.23 g/mol
InChI Key: PJJYSJSZZIDPRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP maleimide typically involves the reaction of maleic anhydride with 2,4-dinitrophenol under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: In chemistry, DNP maleimide is used as a building block for the synthesis of complex molecules. Its reactivity with thiols allows for the creation of diverse conjugates, which can be used in various chemical reactions and processes .

Biology: In biological research, this compound is employed for protein labeling and modification. It enables the site-specific attachment of probes and tags to proteins, facilitating studies on protein structure, function, and interactions .

Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can create targeted treatments that deliver drugs directly to specific cells or tissues, enhancing efficacy and reducing side effects .

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with thiols makes it valuable in the creation of durable and functionalized surfaces .

Mechanism of Action

Properties

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

1-[2-(2,4-dinitroanilino)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H10N4O6/c17-11-3-4-12(18)14(11)6-5-13-9-2-1-8(15(19)20)7-10(9)16(21)22/h1-4,7,13H,5-6H2

InChI Key

PJJYSJSZZIDPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN2C(=O)C=CC2=O

Origin of Product

United States

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